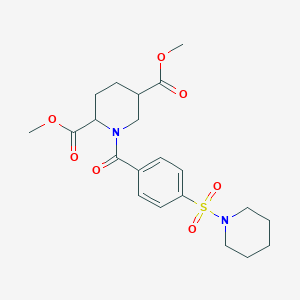![molecular formula C23H25N3O3 B7430828 [4-[2,2-Dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate](/img/structure/B7430828.png)
[4-[2,2-Dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[2,2-Dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DMAPB and has been studied for its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of DMAPB is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting this pathway, DMAPB may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DMAPB has been shown to have various biochemical and physiological effects in preclinical studies. These effects include the inhibition of NF-κB signaling, the reduction of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the reduction of oxidative stress and inflammation in neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using DMAPB in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in various cellular processes. This makes DMAPB a promising candidate for the development of new therapies for cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of using DMAPB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on DMAPB. One possible direction is the development of new formulations of DMAPB that improve its solubility in water. Another direction is the investigation of the potential therapeutic applications of DMAPB in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DMAPB and its effects on various cellular processes.
合成方法
DMAPB can be synthesized using a multistep process that involves the use of various reagents and reaction conditions. The first step involves the synthesis of 3-methyl-4-pyrazol-1-ylbenzoic acid, which is then reacted with 4-(dimethylamino)phenylacetic acid to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride and methylamine to form the final product, DMAPB.
科学研究应用
DMAPB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DMAPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, DMAPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, DMAPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
[4-[2,2-dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-15-17(7-12-20(16)26-14-6-13-24-26)21(27)29-19-10-8-18(9-11-19)25(5)22(28)23(2,3)4/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBAATVZDLVPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)N(C)C(=O)C(C)(C)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-4-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7430748.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![tert-butyl N-[3-[[5-methyl-1-(4-methylphenyl)pyrazole-4-carbonyl]amino]propoxy]carbamate](/img/structure/B7430783.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
![1-[2-[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-6-oxopyridine-3-carbonitrile](/img/structure/B7430798.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide](/img/structure/B7430809.png)
![N-[3-chloro-4-(dimethylamino)phenyl]-7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxamide](/img/structure/B7430819.png)
![ethyl 2-[2-[[(1R)-1-(3-bromo-4-fluorophenyl)ethyl]carbamoylamino]-1,3-thiazol-5-yl]acetate](/img/structure/B7430825.png)
![Ethyl 1-[4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430835.png)
![2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole](/img/structure/B7430856.png)
![(5-Fluoro-2-bicyclo[2.2.1]heptanyl) 3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate](/img/structure/B7430860.png)